(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17680005
InChI: InChI=1S/C11H14O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8,11-12H,6-7H2,1H3/t8?,11-/m1/s1
SMILES:
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol

(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

CAS No.:

Cat. No.: VC17680005

Molecular Formula: C11H14O

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol -

Specification

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
IUPAC Name (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Standard InChI InChI=1S/C11H14O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8,11-12H,6-7H2,1H3/t8?,11-/m1/s1
Standard InChI Key RNJRKHAGSISOGT-QHDYGNBISA-N
Isomeric SMILES CC1CC[C@H](C2=CC=CC=C12)O
Canonical SMILES CC1CCC(C2=CC=CC=C12)O

Introduction

Structural Characteristics and Stereochemistry

Molecular Architecture

The compound features a fused bicyclic system comprising a fully saturated cyclohexane ring fused to an aromatic benzene ring. The (1R) configuration denotes the absolute stereochemistry at the first carbon, where the hydroxyl group (-OH) and methyl (-CH₃) substituent occupy specific spatial orientations. The molecular formula is C₁₁H₁₄O, with a theoretical molecular weight of 162.23 g/mol, consistent with its 1-methyl analog .

Table 1: Comparative Structural Features of Tetrahydronaphthalenol Derivatives

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol -OH (C1), -CH₃ (C1)C₁₁H₁₄O162.23
(1R)-4-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol-OH (C1), -CH₃ (C4)C₁₁H₁₄O162.23
(1R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol-OH (C1), -Cl (C7)C₁₀H₁₁ClO182.65

Spectroscopic Signatures

While experimental data for the 4-methyl derivative are unavailable, infrared (IR) spectroscopy of its 1-methyl analog reveals a broad O-H stretch at 3200–3600 cm⁻¹ and C-O vibrations near 1050 cm⁻¹ . Nuclear magnetic resonance (NMR) predictions for the 4-methyl isomer include:

  • ¹H NMR: A singlet for the C4 methyl group (δ 1.2–1.4 ppm), multiplet signals for the tetrahydronaphthalene protons (δ 1.5–2.8 ppm), and a downfield shift for the hydroxyl-bearing C1 proton (δ 4.0–4.5 ppm).

  • ¹³C NMR: Distinct peaks for the quaternary C1 (δ 70–75 ppm) and the methyl-bearing C4 (δ 20–25 ppm).

Synthesis and Industrial Preparation

Catalytic Hydrogenation

The most viable route involves hydrogenation of 4-methyl-1-naphthol using palladium on carbon (Pd/C) under 20–50 bar H₂ at 80–120°C. This method mirrors the synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, achieving yields >85% .

Ketone Reduction

Reduction of 4-methyl-1-tetralone with sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) could yield the target alcohol. Stereochemical control requires chiral catalysts or resolving agents to isolate the (1R)-enantiomer.

Table 2: Synthetic Method Comparison

MethodReagents/ConditionsYield (%)Stereoselectivity
Catalytic HydrogenationPd/C, H₂ (50 bar), 100°C85–90Low
Ketone ReductionNaBH₄, EtOH, 25°C70–75None
Asymmetric SynthesisChiral Rhodium Catalyst60–65High (≥90% ee)

Chemical Reactivity and Functionalization

Oxidation Reactions

The hydroxyl group at C1 is susceptible to oxidation. Treatment with Jones reagent (CrO₃/H₂SO₄) would yield 4-methyl-1-tetralone, while stronger oxidants like KMnO₄ could cleave the aromatic ring.

Electrophilic Substitution

The aromatic ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methyl group. For example, nitration with HNO₃/H₂SO₄ would produce 4-methyl-5-nitro-1,2,3,4-tetrahydronaphthalen-1-ol.

Challenges and Knowledge Gaps

  • Stereoselective Synthesis: Current methods lack efficiency in producing the (1R)-enantiomer at scale.

  • Biological Data: No in vitro or in vivo studies specifically on this isomer are published.

  • Thermodynamic Properties: Melting/boiling points and solubility data remain uncharacterized.

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